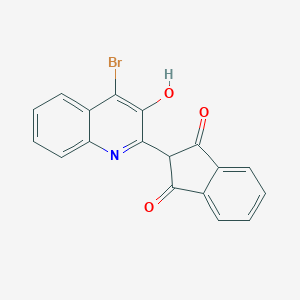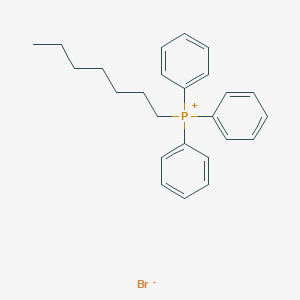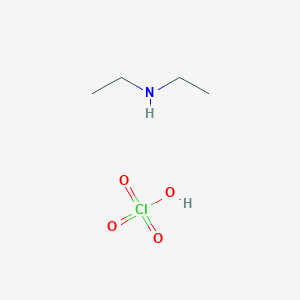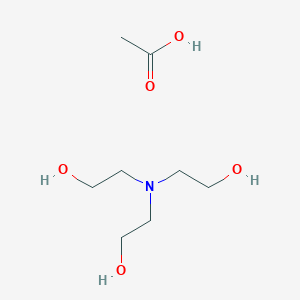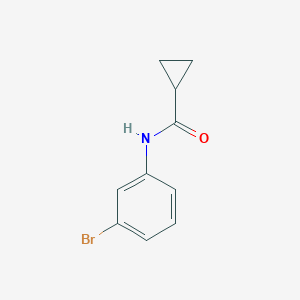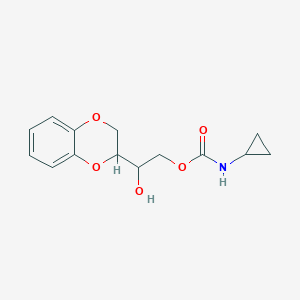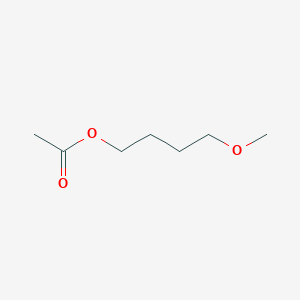
4-Methoxybutyl Acetate
説明
Synthesis Analysis
- The synthesis of 4-Methoxybutyl acetate involves several chemical processes. For instance, a study by Hamdi et al. (2011) discusses the synthesis of related compounds using 4-hydroxycoumarine as a starting material (Hamdi, Passarelli, & Romerosa, 2011).
Molecular Structure Analysis
- The molecular structure of 4-Methoxybutyl acetate and similar compounds can be analyzed through various spectroscopic methods. For example, Rucklidge et al. (2005) utilized NMR spectroscopy to elucidate the molecular structure in their study of related compounds (Rucklidge, Morris, & Cole-Hamilton, 2005).
Chemical Reactions and Properties
- Chemical reactions involving 4-Methoxybutyl acetate are diverse. For instance, Jurczak et al. (1988) explored the stereochemistry of high-pressure cycloaddition reactions involving similar compounds (Jurczak, Gołębiowski, & Raczko, 1988).
Physical Properties Analysis
- The physical properties of 4-Methoxybutyl acetate can be understood through studies like that of Jin et al. (2012), which discusses the synthesis and properties of related compounds, providing insights into their physical characteristics (Jin, Zhang, Yan, & Ma, 2012).
Chemical Properties Analysis
- The chemical properties of 4-Methoxybutyl acetate can be analyzed by studying its reactivity and interactions with other compounds. A study by Schrader et al. (1994) on the photochemical reaction products of related compounds sheds light on the chemical behavior and properties of 4-Methoxybutyl acetate (Schrader, Jakupovic, & Baltes, 1994).
科学的研究の応用
Poly(beta-hydroxybutyrate) Production : Research on microorganisms under feast/famine conditions, such as in wastewater treatment, includes the use of substances like acetate. These conditions lead to the accumulation of storage polymers like poly(beta-hydroxybutyrate) (van Aalst-van Leeuwen et al., 1997).
Workplace Air Quality Monitoring : Development of methods for determining concentrations of compounds like 3-methoxybutyl acetate in workplace air, emphasizing health concerns due to their use in products like printer's ink and solvents (Takeuchi et al., 2007).
Solubility of Carbon Dioxide in Organic Solvents : Investigations into the solubility of CO2 in various acetates, including 3-methoxybutyl acetate, to understand their performance in absorption processes and their potential applications in carbon capture technologies (Li et al., 2014).
Acylation Reactions in Organic Synthesis : Study of the acylation of compounds like 2-methoxynaphthalene in the presence of zeolite catalysts, demonstrating the role of acetates in facilitating chemical reactions important in the production of various organic compounds (Andy et al., 2000).
Oxygenated Additives in Diesel : Research on using 2-methoxyethyl acetate as an additive in diesel to reduce exhaust emissions, highlighting the potential environmental applications of such acetates in improving fuel efficiency and reducing pollutants (Yanfeng et al., 2007).
Fermentation Process Monitoring : Utilization of 4-methoxybenzoic acid in monitoring concentration changes of organic acids during the fermentation process of Clostridium acetobutylicum, which is crucial for metabolic flux analysis (Cheng et al., 2008).
Safety And Hazards
特性
IUPAC Name |
4-methoxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBDDCTBHGHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619800 | |
| Record name | 4-Methoxybutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutyl Acetate | |
CAS RN |
15057-11-1 | |
| Record name | 4-Methoxybutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybutyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



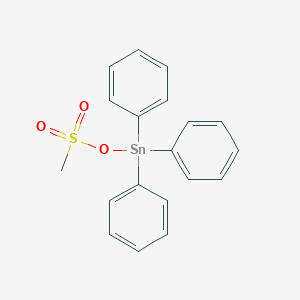
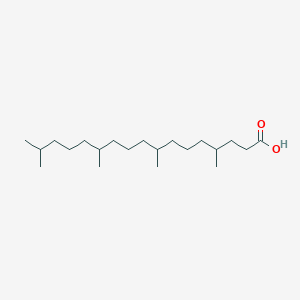
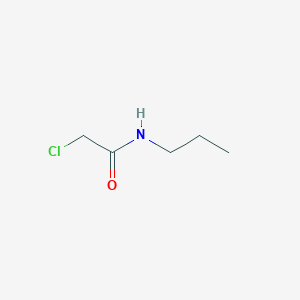
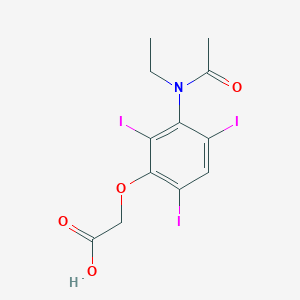
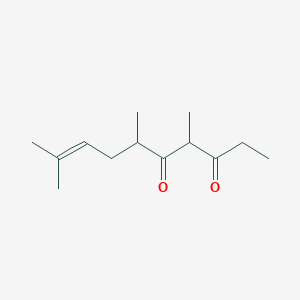
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
